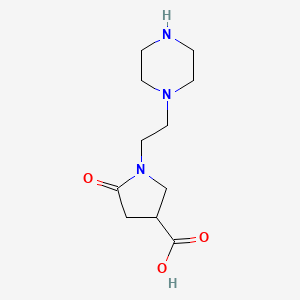
5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid, also known as OPC-3, is a small molecule that has been studied for its potential to inhibit the enzyme 5-lipoxygenase (5-LOX). This enzyme is responsible for the production of leukotrienes, which are inflammatory mediators involved in a variety of diseases, including asthma and arthritis. OPC-3 is a synthetic derivative of the naturally occurring plant compound, pycnogenol, and is currently being studied for its potential therapeutic use in a variety of diseases.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been explored using various techniques including FT-IR, NMR, and UV. Quantum chemical methods have also been applied to study Mulliken charges, HOMO and LUMO energies, and other molecular properties (Devi, Bishnoi, & Fatma, 2020).
Antimicrobial and Antitubercular Activity
Novel fluoroquinolones containing piperazinyl derivatives have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis H37Rv, demonstrating significant antimicrobial effects (Shindikar & Viswanathan, 2005). Furthermore, a study on the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Devi et al., 2018).
Inhibition of Platelet Aggregation
Compounds featuring a piperazinyl glutamate pyridine structure have shown significant potential as P2Y12 antagonists, providing a promising approach for the inhibition of platelet aggregation. This research underscores the importance of structural modifications for optimizing pharmacokinetic and physiochemical properties (Parlow et al., 2010).
Corrosion Inhibition
The study of levofloxacin and its derivatives has revealed their efficacy as corrosion inhibitors for mild steel in acidic environments, highlighting the role of molecular structure in enhancing inhibition performance (Chaitra, Mohana, & Tandon, 2017).
Photoluminescence Properties
Research into coordination polymer compounds with drug ligands, such as enoxacin, has shown that these compounds exhibit strong blue fluorescence, indicating potential applications in materials science and drug delivery systems (Yu et al., 2006).
Propiedades
IUPAC Name |
5-oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c15-10-7-9(11(16)17)8-14(10)6-5-13-3-1-12-2-4-13/h9,12H,1-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJVWKPKKGBLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




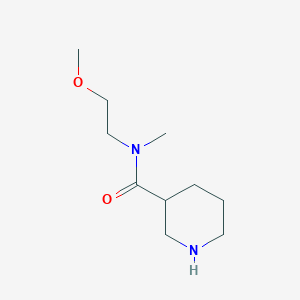
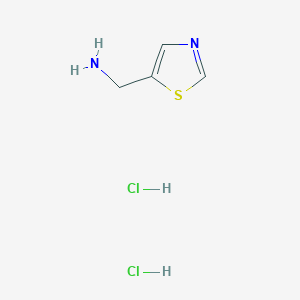

![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
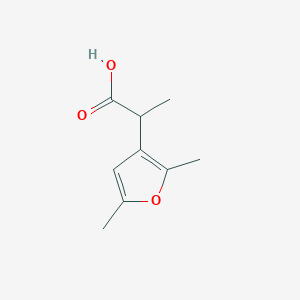
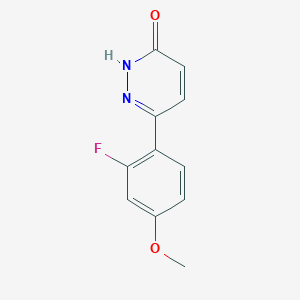
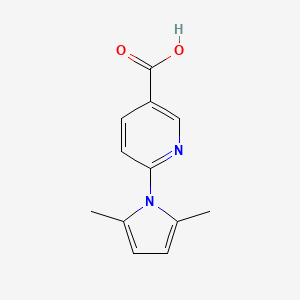
![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
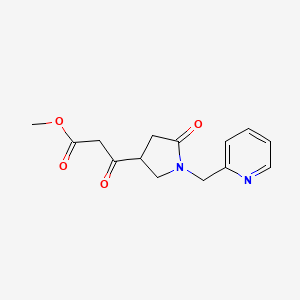
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)